4-Chloro-2,2-dimethyl-1,3-dioxolane
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Overview
Description
Preparation Methods
4-Chloro-2,2-dimethyl-1,3-dioxolane can be synthesized through the reaction of 3-chloro-propane-1,2-diol with acetone in the presence of p-toluene sulfonic acid . This reaction forms the ketal structure of the compound. The industrial production methods typically involve similar synthetic routes, ensuring high purity and yield.
Chemical Reactions Analysis
4-Chloro-2,2-dimethyl-1,3-dioxolane undergoes various chemical reactions, including:
Dehydrochlorination: This reaction can produce 2,2-dimethyl-4-methylene-1,3-dioxolane .
Substitution Reactions: The compound can participate in substitution reactions where the chlorine atom is replaced by other functional groups.
Oxidation and Reduction: While specific details on oxidation and reduction reactions are limited, the compound’s structure suggests potential reactivity under appropriate conditions.
Common reagents used in these reactions include bases for dehydrochlorination and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Chloro-2,2-dimethyl-1,3-dioxolane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of other complex molecules.
Biology and Medicine: The compound can be used in the preparation of hydroxylated polyamine analogs, which are of biological importance.
Industry: It is utilized in biosynthetic preparations and other industrial chemical processes.
Mechanism of Action
The mechanism of action of 4-Chloro-2,2-dimethyl-1,3-dioxolane involves its reactivity as a ketal. The compound’s molecular structure allows it to participate in various chemical reactions, particularly those involving the cleavage of the ketal group. The specific molecular targets and pathways depend on the context of its use in chemical synthesis or biological applications.
Comparison with Similar Compounds
4-Chloro-2,2-dimethyl-1,3-dioxolane can be compared with other similar compounds such as:
These compounds share similar structural features but differ in their specific functional groups and reactivity. The uniqueness of this compound lies in its chlorine substituent, which imparts distinct chemical properties and reactivity.
Properties
CAS No. |
183743-62-6 |
---|---|
Molecular Formula |
C5H9ClO2 |
Molecular Weight |
136.58 g/mol |
IUPAC Name |
4-chloro-2,2-dimethyl-1,3-dioxolane |
InChI |
InChI=1S/C5H9ClO2/c1-5(2)7-3-4(6)8-5/h4H,3H2,1-2H3 |
InChI Key |
CMESWFCVOJECBF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OCC(O1)Cl)C |
Origin of Product |
United States |
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